2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a benzylthio group, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group to form the benzylthio moiety.
Cyclopropylation: The cyclopropyl group can be introduced through the reaction of a suitable cyclopropyl halide with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-a]pyridines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tuberculosis agent, anti-cancer agent, and antimicrobial agent
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds with similar imidazo[1,2-a]pyridine cores but different substituents, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different arrangement of the imidazole and pyridine rings but share similar biological properties.
Uniqueness
2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylthio group and the cyclopropyl group enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(15-25-14-16-6-2-1-3-7-16)23(17-9-10-17)13-18-12-21-19-8-4-5-11-22(18)19/h1-8,11-12,17H,9-10,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIFZQZBFMMWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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